

Measuring Intracellular pH Changes with Fluorescein-CM2: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluorescein-CM2**

Cat. No.: **B15135311**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and metabolism.^[1] The ability to accurately measure and monitor pHi is therefore essential for understanding cellular physiology and for the development of novel therapeutics. Fluorescein and its derivatives have long been utilized as fluorescent probes for pHi measurements due to their pH-sensitive spectral properties.^{[2][3]}

This application note describes the use of **Fluorescein-CM2**, a cell-permeant derivative of fluorescein, for the sensitive measurement of intracellular pH changes. **Fluorescein-CM2** is a fluorogenic molecule that readily crosses the cell membrane.^[4] Once inside the cell, ubiquitous intracellular esterases cleave the masking "CM2" groups, releasing the fluorescent fluorescein molecule. The trapped fluorescein then serves as a pH indicator.

Disclaimer: Specific data for the spectral properties of the cleaved form of **Fluorescein-CM2** is not readily available. This document assumes that once intracellular esterases cleave the "CM2" moiety, the resulting fluorescein molecule exhibits spectral properties and pH sensitivity identical to standard fluorescein.

Principle of the Method

The measurement of intracellular pH using **Fluorescein-CM2** is based on the pH-dependent fluorescence of the fluorescein molecule. Fluorescein exhibits multiple ionic forms in aqueous solution, with the equilibrium between these forms being dependent on the proton concentration.^[3] The dianionic form of fluorescein is highly fluorescent, while the monoanionic and neutral forms show significantly reduced fluorescence. The pKa of fluorescein's phenolic group is approximately 6.4, making it an ideal indicator for pH changes in the physiological range of most mammalian cells (typically pH 6.8-7.4).

Fluorescein-CM2 is a non-polar, non-fluorescent molecule that can freely diffuse across the plasma membrane into the cell. Inside the cell, non-specific esterases hydrolyze the CM2 group, yielding the polar, fluorescent fluorescein molecule, which is then trapped within the cell. The fluorescence intensity of the intracellular fluorescein is then measured.

For a more robust and quantitative measurement of pHi, a ratiometric approach is often employed. This method utilizes the dual-excitation properties of fluorescein. The fluorescence emission intensity is measured at a single wavelength (typically ~520-530 nm) while alternating the excitation wavelength between the pH-sensitive wavelength (~490 nm, where the dianion absorbs maximally) and a pH-insensitive (isosbestic) wavelength (~440-460 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is then used to determine the pHi, which minimizes the effects of variations in dye concentration, cell path length, and photobleaching.

Quantitative Data

The spectral properties of the active (esterase-cleaved) form of **Fluorescein-CM2** are assumed to be identical to those of fluorescein.

Property	Value	Reference
pKa	~6.4	
Excitation Maximum (pH-sensitive)	~490 nm	
Excitation Maximum (Isosbestic Point)	~460 nm	
Emission Maximum	~514-521 nm	
Quantum Yield (Dianion, pH > 8)	~0.93-0.95	
Quantum Yield (Monoanion)	~0.37	

Experimental Protocols

Reagent Preparation

- **Fluorescein-CM2 Stock Solution:**
 - Prepare a 1-10 mM stock solution of **Fluorescein-CM2** in high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Store the stock solution at -20°C or -80°C, protected from light and moisture.
- **Physiological Buffer:**
 - Use a buffered salt solution appropriate for your cell type, for example, Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.
- **Intracellular pH Calibration Buffers:**
 - Prepare a series of high-potassium (high K+) calibration buffers with varying pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
 - A typical high K+ buffer composition is: 120-140 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 2 mM CaCl₂, 25 mM HEPES or MES (depending on the desired pH range).

- Adjust the pH of each buffer accurately using HCl or KOH.
- These buffers will be used in conjunction with the K⁺/H⁺ ionophore nigericin to equilibrate the intracellular and extracellular pH.

Cell Loading with Fluorescein-CM2

- Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or microplates) and culture until they reach the desired confluence.
- Warm the physiological buffer to 37°C.
- Prepare a loading solution by diluting the **Fluorescein-CM2** stock solution into the pre-warmed physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
- Remove the culture medium from the cells and wash once with the pre-warmed physiological buffer.
- Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- After incubation, wash the cells two to three times with the pre-warmed physiological buffer to remove any extracellular dye.
- Add fresh physiological buffer to the cells and allow them to de-esterify the dye for an additional 30 minutes at 37°C before measurement.

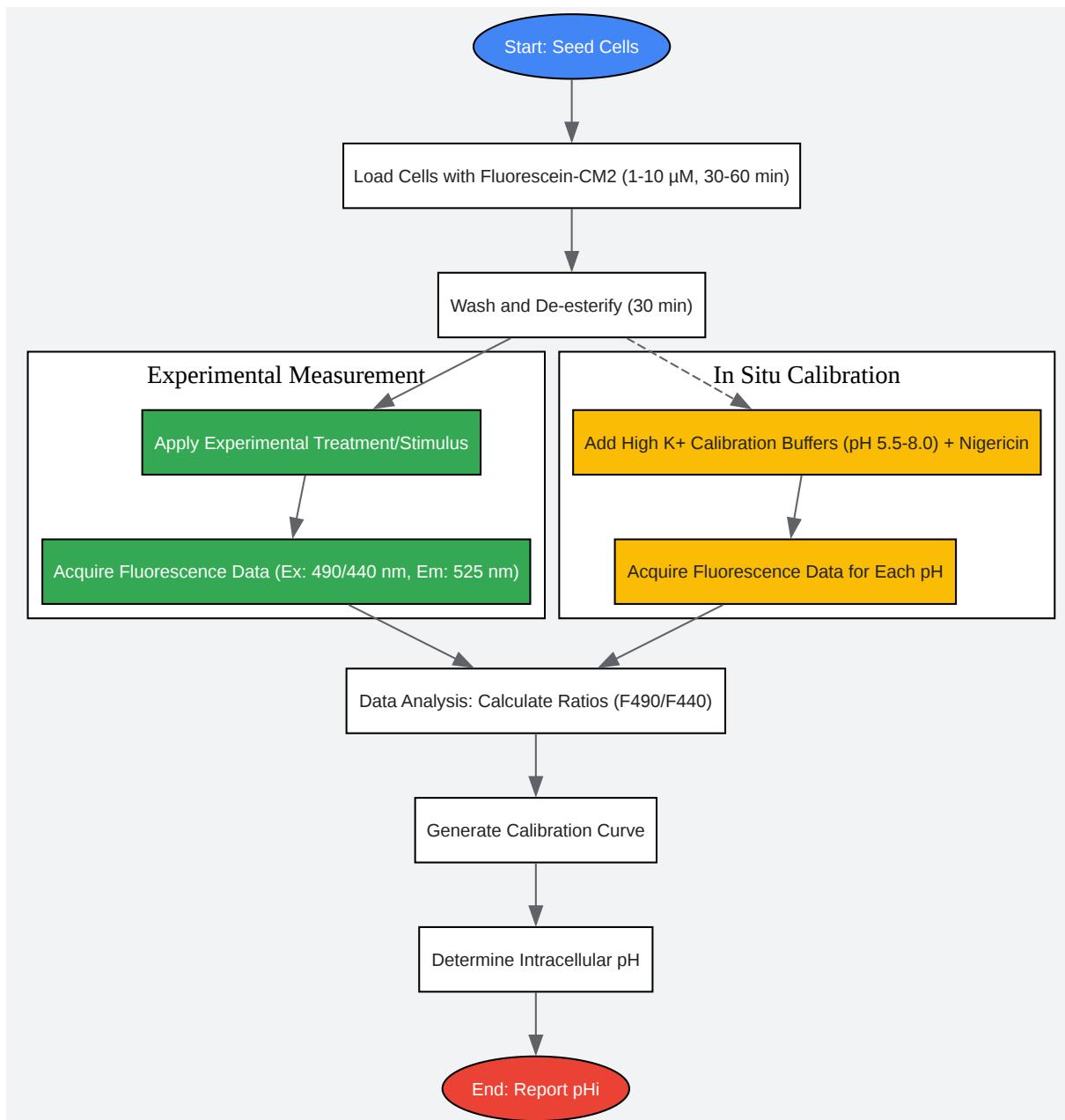
Intracellular pH Calibration (In Situ)

- After loading the cells with **Fluorescein-CM2** and allowing for de-esterification, replace the physiological buffer with the series of high K⁺ calibration buffers (one pH value per sample).
- Add the K⁺/H⁺ ionophore nigericin (typically 5-10 µM) to each calibration buffer. Valinomycin (5-10 µM) can also be included to ensure complete membrane depolarization.
- Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH of the calibration buffer.

- Measure the fluorescence intensity at the two excitation wavelengths for each pH value.
- Plot the ratio of the fluorescence intensities (e.g., F490/F440) against the corresponding pH of the calibration buffers to generate a calibration curve.

Data Acquisition

- Fluorescence Microscopy:
 - Place the sample on the stage of an inverted fluorescence microscope equipped with appropriate filter sets for fluorescein (e.g., excitation filters for ~490 nm and ~440 nm, and an emission filter for ~520-540 nm).
 - Acquire images at both excitation wavelengths for your experimental samples and for the calibration samples.
 - Minimize photobleaching by using the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.
- Fluorescence Plate Reader:
 - Use a microplate reader capable of dual-excitation measurements.
 - Set the excitation wavelengths to ~490 nm and ~440 nm, and the emission wavelength to ~525 nm.
 - Record the fluorescence intensities for all wells (experimental and calibration).


Data Analysis

- Background Subtraction: For each image or well, subtract the background fluorescence from a region without cells.
- Calculate the Fluorescence Ratio: For each cell or well, calculate the ratio of the background-subtracted fluorescence intensities obtained at the two excitation wavelengths (e.g., Ratio = F490 / F440).

- Determine Intracellular pH: Use the calibration curve to convert the fluorescence ratio of your experimental samples into intracellular pH values. The relationship between the fluorescence ratio and pH can often be fitted to a sigmoidal curve.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Intracellular pH-determination by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Measuring Intracellular pH Changes with Fluorescein-CM2: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15135311#measuring-intracellular-ph-changes-with-fluorescein-cm2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com